molecular formula C14H18N2O3S B4862789 N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide

N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B4862789
M. Wt: 294.37 g/mol
InChI Key: DCWNOVUPIHBNBX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclopropyl group, a pyrrolidine ring, and a benzamide moiety, making it a versatile scaffold for drug development.

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-3-(1-pyrrolidinylsulfonyl)benzamide” is not explicitly mentioned in the available resources, related compounds have been found to inhibit the NLRP3 inflammasome .

Future Directions

The development of more potent NLRP3 inflammasome inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, which includes “N-cyclopropyl-3-(1-pyrrolidinylsulfonyl)benzamide”, could be a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The cyclopropyl group is introduced through cyclopropanation reactions, while the pyrrolidine ring is incorporated via nucleophilic substitution reactions. Common reagents used in these steps include cyclopropyl bromide, pyrrolidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or sulfonyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

    Chemistry: As a versatile scaffold for the synthesis of novel compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-cyclopropyl-3-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(15-12-6-7-12)11-4-3-5-13(10-11)20(18,19)16-8-1-2-9-16/h3-5,10,12H,1-2,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNOVUPIHBNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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